Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- is an organic compound with the molecular formula C8H10N2O3S It is a derivative of benzenecarboximidamide, featuring a hydroxyl group and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- typically involves the reaction of benzenecarboximidamide with hydroxylamine and a methylsulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding benzenecarboximidamide derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler benzenecarboximidamide compounds.
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methylsulfonyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenecarboximidamide: Lacks the hydroxyl and methylsulfonyl groups, resulting in different chemical properties and reactivity.
N-hydroxybenzenecarboximidamide: Similar structure but without the methylsulfonyl group.
4-(Methylsulfonyl)benzenecarboximidamide:
Uniqueness
Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- is unique due to the presence of both hydroxyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C8H11N3O3S |
---|---|
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide |
InChI |
InChI=1S/C8H11N3O3S/c1-15(13,14)11-7-4-2-6(3-5-7)8(9)10-12/h2-5,11-12H,1H3,(H2,9,10) |
InChI-Schlüssel |
URRNXXTWNQJRAB-UHFFFAOYSA-N |
Isomerische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)/C(=N/O)/N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.